molecular formula C7H15BrN4 B3059374 2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide CAS No. 99347-22-5

2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide

Cat. No.: B3059374
CAS No.: 99347-22-5
M. Wt: 235.13
InChI Key: BYJGPKZXKZJIQS-UHFFFAOYSA-N
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Description

2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide is a chemical compound with the molecular formula C7H14N4·HBr. It is known for its unique structure, which includes a hydrazinyl group attached to a hexahydro-1H-1,3-benzodiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide typically involves the reaction of 1,3-benzodiazole derivatives with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a hydrobromic acid source to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide is unique due to its specific combination of the hydrazinyl group and the hexahydro-1H-1,3-benzodiazole ring system. This structure imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylhydrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.BrH/c8-11-7-9-5-3-1-2-4-6(5)10-7;/h5-6H,1-4,8H2,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJGPKZXKZJIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=N2)NN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99347-22-5
Record name 1H-Benzimidazole, 2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99347-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide
Reactant of Route 2
2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide
Reactant of Route 3
2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide
Reactant of Route 4
2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide
Reactant of Route 5
2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide
Reactant of Route 6
2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide

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